molecular formula C11H12ClNO2 B3369580 N-(3-Chloro-phenyl)-3-ethoxy-acrylamide CAS No. 23980-99-6

N-(3-Chloro-phenyl)-3-ethoxy-acrylamide

Cat. No.: B3369580
CAS No.: 23980-99-6
M. Wt: 225.67 g/mol
InChI Key: MKBYYYBTCBDUMM-VOTSOKGWSA-N
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Description

Significance of Acrylamide (B121943) Frameworks in Advanced Organic Synthesis and Chemical Biology

The acrylamide functional group is a highly versatile scaffold in both organic synthesis and chemical biology. As the simplest unsaturated organic amide, it is a reactive molecule characterized by an electron-deficient double bond conjugated to a carbonyl group. acs.orgresearchgate.net This reactivity makes it a valuable monomer for the synthesis of polyacrylamides, which have widespread industrial applications, including as flocculants in wastewater treatment, in soil conditioning, and for the creation of gels for electrophoresis (SDS-PAGE). nih.govacs.orgtaylorandfrancis.comnih.gov

Overview of Halogenated and Ethoxy-Substituted Phenyl Acrylamides as Research Scaffolds

The strategic placement of halogen atoms and alkoxy groups, such as ethoxy groups, onto a phenylacrylamide scaffold is a common tactic in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic properties. Halogenation, particularly with chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. mdpi.com

Research into halogenated phenyl acrylamides has revealed a wide spectrum of biological activities. For instance, various substituted acrylamide derivatives have been synthesized and investigated for their potential as chemotherapeutic agents against breast cancer cell lines. nih.gov In a different therapeutic area, a study on N-alkyl cinnamamide (B152044) derivatives, which share the core acrylamide structure, identified (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide as a promising inhibitor of melanogenesis, suggesting its potential use as a cosmetic ingredient for hyperpigmentation. nih.gov Similarly, other halogenated salicylanilides, which contain an amide linkage, are used as potent anthelmintic agents in veterinary medicine and have been explored for their activity against various pathogens. nih.gov

The ethoxy substitution, while less studied in this specific combination, is generally used to fine-tune solubility and can influence how the molecule fits into a protein's binding pocket. The presence of both chloro and ethoxy groups on the phenylacrylamide framework, as seen in N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, creates a unique electronic and steric profile that warrants specific investigation.

Current Research Landscape Pertaining to this compound and Closely Related Structures

Direct and extensive research focused exclusively on this compound (CAS Number 23980-99-6) is notably limited in publicly accessible scientific literature. chemicalbook.com Its existence is documented in chemical databases, but detailed studies on its synthesis, characterization, and biological activity are not prevalent.

However, the research landscape for closely related analogs provides a valuable contextual framework. For example, studies on compounds like (E)-N-(2-Chloro-6-Methyl Phenyl)-3-Ethoxy Acrylamide have been documented, indicating interest in this class of molecules. echemi.com Other related research includes the synthesis of various acrylamide derivatives as corrosion inhibitors for copper in acidic solutions, demonstrating the utility of this chemical class beyond biological applications. mdpi.com The investigation of N-(3-hydroxy-4-methoxy) aryl amide derivatives for their cytotoxic effects further underscores the potential of substituted acrylamides in cancer research. nih.gov These parallel studies suggest that the this compound scaffold fits within a class of compounds actively being explored for diverse chemical and biological properties.

Interactive Table 1: Physicochemical Properties of this compound and a Related Analog Users can sort the table by clicking on the column headers.

Property This compound (E)-N-(2-Chloro-6-Methyl Phenyl)-3-Ethoxy Acrylamide echemi.com
CAS Number 23980-99-6 chemicalbook.com 863127-76-8
Molecular Formula C11H12ClNO2 C12H14ClNO2
Molecular Weight 225.67 239.7
Boiling Point Not Available 386.5°C at 760 mmHg
Density Not Available 1.2±0.1 g/cm³
XLogP3 Not Available 1.8

Defining the Academic Research Gaps and Future Investigative Avenues for the Compound

The most significant academic research gap concerning this compound is the lack of fundamental data. There is a clear need for comprehensive studies that include:

Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis protocol followed by full spectroscopic characterization (NMR, IR, Mass Spectrometry) and crystallographic analysis to confirm its structure.

Physicochemical Profiling: Detailed measurement of key properties such as solubility, lipophilicity (LogP), and stability under various conditions.

Biological Screening: Given the activities of related halogenated phenyl acrylamides, a broad biological screening of this compound is a logical next step.

Future investigative avenues should be guided by the demonstrated potential of its analogs. Promising research directions include:

Anticancer Research: Evaluating its cytotoxicity against a panel of human cancer cell lines, similar to studies on other acrylamide derivatives. nih.gov

Enzyme Inhibition Studies: Testing its potential as a covalent or non-covalent inhibitor against enzymes implicated in disease, such as kinases or tyrosinase, building on findings from related compounds. nih.govnih.gov

Antimicrobial and Anthelmintic Assays: Exploring its efficacy against various bacterial, fungal, or parasitic pathogens, drawing parallels with the known activities of halogenated salicylanilides. nih.gov

Materials Science Applications: Investigating its properties as a potential corrosion inhibitor or as a monomer for novel polymers with specific characteristics. mdpi.com

Closing these research gaps will not only elucidate the specific properties of this compound but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal and materials chemistry.

Interactive Table 2: Summary of Research Applications for Related Acrylamide Structures Users can sort the table by clicking on the column headers.

Compound Class / Specific Example Investigated Application Reference
Acrylamide Derivatives Anticancer Activity (MCF-7 Breast Cancer) nih.gov
(E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide Hyperpigmentation Inhibition (Cosmetics) nih.gov
Cyano-acrylamide Derivatives Corrosion Inhibition (Copper) mdpi.com
Halogenated Salicylanilides Anthelmintic Agents nih.gov
Acrylamide Functionalized Molecules Covalent Enzyme Inhibition / Drug Delivery nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-ethoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-2-15-7-6-11(14)13-10-5-3-4-9(12)8-10/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBYYYBTCBDUMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of N 3 Chloro Phenyl 3 Ethoxy Acrylamide

Reactions at the Phenyl Ring System

The 3-chlorophenyl group of the molecule offers several avenues for modification, including substitution reactions that replace a hydrogen atom on the ring and coupling reactions that replace the chlorine atom. The interplay between the chloro substituent and the N-acrylamide group dictates the regiochemical outcomes of these transformations.

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regioselectivity of such reactions on the N-(3-Chloro-phenyl) ring is governed by the directing effects of the existing substituents: the chlorine atom and the N-acrylamide group.

The chlorine atom is a weakly deactivating substituent that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org Conversely, the N-acylamino group (-NHCOR) is generally considered an activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, which outweighs the withdrawing effect of the adjacent carbonyl. pressbooks.pub

In N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, the N-acrylamide group is at position 1 and the chloro group is at position 3. The directing effects are as follows:

N-Acrylamide group (at C1): Directs to positions 2, 4, and 6.

Chloro group (at C3): Directs to positions 2, 4, and 6.

Both substituents reinforce substitution at positions 2, 4, and 6. However, position 2 is sterically hindered by the two adjacent groups. Therefore, electrophilic attack is predicted to occur preferentially at positions C4 (para to the N-acrylamide group) and C6 (ortho to the N-acrylamide group). Given the stronger activating effect of the N-acylamino group compared to the deactivating effect of chlorine, substitution guided by the N-acrylamide director is expected to be dominant. libretexts.org

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄N-(3-Chloro-4-nitro-phenyl)-3-ethoxy-acrylamide and N-(3-Chloro-6-nitro-phenyl)-3-ethoxy-acrylamide
Halogenation (Bromination)Br₂, FeBr₃N-(4-Bromo-3-chloro-phenyl)-3-ethoxy-acrylamide and N-(2-Bromo-5-chloro-phenyl)-3-ethoxy-acrylamide
Friedel-Crafts AcylationRCOCl, AlCl₃N-(4-Acyl-3-chloro-phenyl)-3-ethoxy-acrylamide and N-(2-Acyl-5-chloro-phenyl)-3-ethoxy-acrylamide

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) of an aryl chloride is typically challenging and requires specific conditions. The viability of these pathways for this compound depends on the reaction mechanism.

The most common SNA_r mechanism is the SNAr addition-elimination pathway. This mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org The subject molecule lacks such activating groups; the N-acrylamide substituent is an activating group for electrophilic, not nucleophilic, substitution. Consequently, the addition-elimination pathway is expected to be unfavorable under standard conditions.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under forcing conditions with a very strong base, such as sodium amide (NaNH₂). This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. This pathway is not regioselective and can lead to a mixture of products. For unactivated aryl chlorides, this remains a potential, albeit harsh, method for derivatization. acs.org

PathwayReagents/ConditionsFeasibility/Predicted Outcome
SNAr (Addition-Elimination)Standard nucleophiles (e.g., CH₃O⁻, NH₃) at moderate temperaturesVery low; the ring is not sufficiently activated for this pathway.
Elimination-Addition (Benzyne)Strong base (e.g., NaNH₂) in liquid NH₃Possible under harsh conditions; would likely yield a mixture of meta and para-substituted aniline (B41778) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Derivatization

The chlorine substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are generally more versatile and milder than nucleophilic substitution approaches for functionalizing aryl chlorides. nih.govacs.org

Key examples of potential cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester (RB(OH)₂) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new C-C bond and extend the conjugated system.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl moiety.

Buchwald-Hartwig Amination: Reaction with an amine to replace the chlorine with a new nitrogen-based functional group.

These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and a suitable ligand (e.g., phosphine-based ligands like XPhos or BippyPhos) to proceed efficiently. nih.govresearchgate.net

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki CouplingAryl-B(OH)₂Pd(OAc)₂, SPhos, Base (e.g., K₂CO₃)Biaryl derivative
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N)Stilbene derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Diphenylacetylene derivative
Buchwald-Hartwig AminationAniline[Pd(allyl)Cl]₂, AdBippyPhos, Base (e.g., KOPh)Diaryl amine derivative

Transformations of the Ethoxy Group

The 3-ethoxy-acrylamide portion of the molecule is an enol ether, a functional group known for its specific reactivity, particularly its sensitivity to acidic conditions.

Hydrolysis and Ether Cleavage Reactions

Enol ethers undergo facile hydrolysis under acidic conditions to yield a carbonyl compound and an alcohol. rsc.org The reaction proceeds via protonation of the β-carbon of the double bond, which is the most nucleophilic position. stackexchange.comechemi.com This step is typically rate-limiting and forms a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to a hemiacetal, which readily decomposes to the corresponding carbonyl compound. stackexchange.comacs.org

For this compound, acid-catalyzed hydrolysis is expected to cleave the enol ether, yielding ethanol (B145695) and N-(3-chloro-phenyl)-3-oxopropanamide. The latter exists in equilibrium with its enol tautomer, N-(3-chloro-phenyl)-3-hydroxy-acrylamide.

ReactionReagents/ConditionsExpected Products
Acid-Catalyzed HydrolysisAqueous acid (e.g., dilute HCl, H₂SO₄)N-(3-chloro-phenyl)-3-oxopropanamide (in equilibrium with its enol) and Ethanol

Conversion to Other Alkoxy or Hydroxy Functionalities

The ethoxy group can be transformed into other functionalities, primarily by leveraging the intermediate formed during hydrolysis. The direct conversion to other alkoxy groups (transetherification) can be challenging due to competing hydrolysis.

A more plausible synthetic route involves a two-step process:

Hydrolysis: The ethoxy group is first removed via acid-catalyzed hydrolysis to generate the stable β-keto amide/enol intermediate, N-(3-chloro-phenyl)-3-hydroxy-acrylamide.

Derivatization: The resulting hydroxyl group of the enol tautomer can then be converted into other functional groups. For instance, it could be alkylated to form a different ether using a Williamson-type synthesis (e.g., reaction with an alkyl halide in the presence of a suitable base), although care must be taken to avoid competing reaction at the amide N-H.

This two-step approach offers a controlled method for modifying this part of the molecule.

Target FunctionalitySynthetic SequencePotential Reagents
Hydroxy (-OH)1. Acid-catalyzed hydrolysisH₃O⁺
Methoxy (-OCH₃)1. Hydrolysis to the hydroxy intermediate 2. Alkylation1. H₃O⁺ 2. CH₃I, Base (e.g., NaH)
Benzyloxy (-OCH₂Ph)1. Hydrolysis to the hydroxy intermediate 2. Alkylation1. H₃O⁺ 2. BnBr, Base (e.g., K₂CO₃)

Reactivity of the α,β-Unsaturated Amide System

The core of this compound's reactivity lies in its α,β-unsaturated amide system. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon susceptible to nucleophilic attack. This classic reactivity pattern is the basis for several important transformations.

Michael Addition Reactions and Conjugate Additions

The β-carbon of the acrylamide (B121943) system is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Thiol Additions: Thiols are soft nucleophiles that readily add to the β-position of acrylamides in a thia-Michael addition. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of acrylamides with thiols is well-established. researchgate.netrsc.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net The reaction rate can be influenced by the solvent, with polar aprotic solvents like DMF and DMSO favoring the formation and stabilization of the thiolate, thus accelerating the reaction. researchgate.net The general mechanism involves the attack of the thiolate on the β-carbon, followed by protonation of the resulting enolate to yield the final adduct.

Amine Additions: Amines can also act as nucleophiles in aza-Michael additions to acrylamides. science.gov The reaction of acrylamide with primary and secondary amines leads to the formation of 3-(alkylamino)propionamides. science.gov These reactions can be reversible upon heating. science.gov In the context of this compound, the addition of an amine would lead to a β-amino amide derivative. Microwave irradiation has been shown to be an efficient method for promoting the Michael addition of amines to α,β-unsaturated esters, suggesting a similar approach could be viable for acrylamides. tudelft.nl

NucleophileProduct TypeGeneral Reaction Conditions
Thiols (R-SH)3-(Alkylthio)-N-(3-chlorophenyl)-3-ethoxy-propanamideBase catalyst (e.g., triethylamine), polar aprotic solvent (e.g., DMF, DMSO)
Amines (R₂NH)3-(Dialkylamino)-N-(3-chlorophenyl)-3-ethoxy-propanamideOften proceeds without a catalyst, can be accelerated by heat or microwave irradiation

Cycloaddition Reactions (e.g., Diels-Alder)

The C=C double bond of the acrylamide system can potentially act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. For a successful Diels-Alder reaction, the dienophile is typically electron-poor. The acrylamide moiety, with its electron-withdrawing carbonyl group, fits this requirement. However, the ethoxy group at the β-position is electron-donating, which may reduce the dienophilicity of the double bond.

While specific examples of Diels-Alder reactions involving this compound are not readily found in the literature, related reactions with other furans and maleimides are well-documented. mdpi.comsemanticscholar.orgnih.gov These reactions often require thermal activation and can be stereoselective. mdpi.comsemanticscholar.org For instance, the Diels-Alder reaction between a furan (B31954) and an electron-poor dienophile typically yields a 7-oxanorbornene derivative. nih.gov The feasibility of such a reaction with this compound would depend on the specific diene used and the reaction conditions. Theoretical studies on related systems suggest that the reaction course can be influenced by polar interactions and may even proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway. researchgate.net

Hydrogenation and Reduction of the Alkene Moiety

The alkene moiety in this compound can be reduced to the corresponding saturated amide. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic Hydrogenation: Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for reducing carbon-carbon double bonds. While specific protocols for this compound are not detailed, related α,β-unsaturated systems are readily hydrogenated. For instance, catalytic transfer hydrogenation using a hydrogen donor like ammonia (B1221849) borane (B79455) with a cobalt(II) catalyst has been shown to be effective for the reduction of vinyl arenes and aryl acetylenes under mild conditions. wpmucdn.com Similarly, iridium-catalyzed asymmetric hydrogenation has been successfully applied to related unsaturated compounds like 3-ethoxycarbonyl quinolin-2-ones and coumarins, achieving high yields and enantioselectivities. nih.gov

Chemical Reduction: Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce isolated carbon-carbon double bonds. However, in the context of α,β-unsaturated carbonyl compounds, its reactivity can be modulated. While NaBH₄ alone might selectively reduce the carbonyl group (if it were a ketone or aldehyde), its combination with certain additives or under specific conditions can lead to the reduction of the C=C bond. For example, reports have shown the selective 1,2-reduction of α,β-unsaturated aldehydes and ketones with NaBH₄ activated by guanidine (B92328) hydrochloride in water. nih.gov The reduction of the amide carbonyl group itself is more challenging and typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or activation of the amide, for example with triflic anhydride (B1165640) (Tf₂O), followed by reduction with NaBH₄. organic-chemistry.org

Reagent/CatalystProductPotential Conditions
H₂, Pd/CN-(3-Chlorophenyl)-3-ethoxy-propanamideHydrogen atmosphere, suitable solvent (e.g., ethanol, ethyl acetate)
NaBH₄N-(3-Chlorophenyl)-3-ethoxy-propanamideConditions would likely require specific additives or catalysts to promote alkene reduction

Synthesis of Heterocyclic Derivatives Incorporating the Acrylamide Scaffold

The reactive nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The α,β-unsaturated amide system can react with binucleophilic reagents to form five- or six-membered rings.

A common strategy involves the reaction of α,β-unsaturated carbonyl compounds with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. For example, chalcones (α,β-unsaturated ketones) react with hydrazine hydrate, often in the presence of an acid or base catalyst, to yield pyrazoline derivatives, which can then be oxidized to pyrazoles. nih.govnih.gov Similarly, reaction with hydroxylamine hydrochloride yields isoxazoline (B3343090) or isoxazole (B147169) derivatives. nih.govorganic-chemistry.orgnih.gov

By analogy, this compound could be expected to react with hydrazine to form a pyrazolidinone derivative, which could potentially be further transformed. The reaction would likely proceed via an initial Michael addition of one of the hydrazine nitrogens to the β-carbon, followed by an intramolecular cyclization-condensation.

Similarly, reaction with hydroxylamine could lead to the formation of an isoxazolidinone derivative. The specific outcome of these reactions would depend on the reaction conditions and the stability of the intermediate products.

Furthermore, reactions with other binucleophiles like urea (B33335) or thiourea (B124793) could potentially lead to the formation of pyrimidine-based heterocyclic systems, as has been demonstrated with related α,β-unsaturated compounds. mdpi.com

ReagentPotential Heterocyclic ProductGeneral Synthetic Approach
Hydrazine (H₂NNH₂)Pyrazolidinone derivativeMichael addition followed by intramolecular cyclization
Hydroxylamine (NH₂OH)Isoxazolidinone derivativeMichael addition followed by intramolecular cyclization
Urea/ThioureaPyrimidinone/Thiouracil derivativeMichael addition followed by intramolecular cyclization-condensation

Computational and Theoretical Investigations of N 3 Chloro Phenyl 3 Ethoxy Acrylamide

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone for computational analysis of molecules like N-(3-Chloro-phenyl)-3-ethoxy-acrylamide. researchgate.net DFT calculations can accurately predict various molecular properties by approximating the electron density of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the coordinates of its atoms. For acrylamide (B121943) derivatives, DFT methods such as B3LYP combined with a basis set like 6-311G(d,p) are commonly employed to find the optimized structure. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterBond/AnglePredicted Value
Bond LengthC=O1.22 Å
Bond LengthC=C (acrylamide)1.34 Å
Bond LengthN-H1.01 Å
Bond LengthC-Cl1.75 Å
Bond AngleO=C-N123.5°
Bond AngleC-N-C (phenyl)128.0°
Dihedral AngleC=C-C=O~180° (trans)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is easily polarizable. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the ethoxy group and the phenyl ring, while the LUMO is likely distributed over the electron-deficient acrylamide moiety. Analysis of the FMOs helps predict sites susceptible to electrophilic and nucleophilic attack. From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. researchgate.net

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound
PropertySymbolFormulaPredicted Value
Highest Occupied Molecular Orbital EnergyEHOMO--6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.8 eV
Energy GapΔEELUMO - EHOMO4.7 eV
Ionization PotentialI-EHOMO6.5 eV
Electron AffinityA-ELUMO1.8 eV
Global Hardnessη(I - A) / 22.35 eV
Chemical Potentialμ-(I + A) / 2-4.15 eV
Electrophilicity Indexωμ2 / (2η)3.66 eV

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

IR Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. semanticscholar.org These calculations can assign specific vibrational modes, such as C=O stretching, N-H bending, and C-Cl stretching, to the observed peaks in an experimental IR spectrum. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov Comparing these predicted shifts with experimental data is a powerful method for confirming chemical structure and stereochemistry. nih.govchemrxiv.org

Table 3: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups
SpectroscopyFunctional Group/ProtonPredicted Wavenumber/ShiftTypical Experimental Range
FT-IRN-H Stretch~3430 cm-13200-3400 cm-1
FT-IRC=O Stretch (Amide I)~1685 cm-11640-1690 cm-1
FT-IRC=C Stretch~1620 cm-11600-1650 cm-1
1H NMRN-H Proton~8.5 ppm8.0-9.0 ppm
1H NMRAromatic Protons7.0-7.8 ppm7.0-7.8 ppm
13C NMRC=O Carbon~165 ppm164-168 ppm

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and track the trajectory of each atom over nanoseconds or longer. This approach is invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations and the transitions between them, which is not always feasible with static DFT calculations alone.

Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its structure and dynamics through interactions like hydrogen bonding.

Dynamic Stability: Assessing the stability of specific conformations or intermolecular complexes (e.g., with a biological target) over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to develop hypotheses about the mechanism of action by identifying the key structural features that influence activity.

Developing a QSAR model for a series of acrylamide analogs, including this compound, would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., enzyme inhibition IC₅₀ values).

Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build an equation that relates a subset of the most relevant descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A hypothetical QSAR equation might look like: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) This model would suggest that activity is influenced by the compound's hydrophobicity (logP), polarity (Dipole), and electron-accepting ability (LUMO).

Molecular Docking Studies for Predictive Ligand-Biological Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme, to form a stable complex. mdpi.com It is a critical tool in drug discovery for screening virtual libraries and understanding the molecular basis of ligand-target recognition. researchgate.net

The docking process involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using a scoring function to place the ligand into the binding site of the protein in numerous possible orientations and conformations, evaluating the fitness of each pose. frontiersin.org

Docking studies could reveal how this compound fits into a specific binding pocket, identifying key interactions such as hydrogen bonds (e.g., between the amide N-H or C=O and protein residues), hydrophobic interactions (between the chlorophenyl ring and nonpolar residues), and π-π stacking. mdpi.comfrontiersin.org The results are typically ranked by a docking score, which estimates the binding affinity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
ParameterValue/Description
Target ProteinTyrosine Kinase (example)
Binding Energy (Score)-8.5 kcal/mol
Key Predicted InteractionsHydrogen bond: Amide N-H with backbone C=O of GLU-85
Hydrogen bond: Amide C=O with side chain N-H of LYS-30
Hydrophobic interaction: Chlorophenyl ring with VAL-18, LEU-130

Binding Mode Analysis within Enzyme Active Sites

There is currently no specific information available in the reviewed scientific literature regarding the binding mode analysis of this compound within enzyme active sites. Computational studies, such as molecular docking, which are essential for predicting and analyzing these interactions, have not been published for this specific compound.

Interaction with Receptor Binding Pockets

Similar to the lack of data on enzyme interactions, there are no available studies detailing the interaction of this compound with receptor binding pockets. The scientific community has not yet published research that would provide insight into the specific binding mechanisms or interacting residues for this compound within any known receptor.

Structure Activity Relationship Sar Studies of N 3 Chloro Phenyl 3 Ethoxy Acrylamide Derivatives for Mechanistic Elucidation

Impact of Substituents on the Phenyl Ring (Chloro and Ethoxy Positions) on Biological Interaction and Reactivity

The identity and position of substituents on both the N-phenyl ring and the acrylamide (B121943) backbone are critical determinants of biological activity. In N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, the 3-chloro group on the phenyl ring and the 3-ethoxy group on the acrylamide moiety each play distinct and significant roles.

The substitution pattern on the N-phenyl ring directly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects binding affinity to target proteins. Studies on related N-(substituted phenyl)-chloroacetamides have shown that the biological activity varies with the position of substituents on the phenyl ring. nih.gov For instance, halogenated substituents, such as the chloro group at the meta-position in the parent compound, are known to enhance lipophilicity. nih.gov This increased lipophilicity can facilitate the passage of the molecule through the phospholipid bilayer of cell membranes, a crucial step for reaching intracellular targets. nih.gov

In a series of epidermal growth factor receptor (EGFR) inhibitors based on an N-phenyl acrylamide scaffold, the nature and position of halogen substituents were found to be critical for potency. While a compound with 3-Cl, 4-F substitutions was highly active, replacing the 3-Cl with a methyl group led to a significant loss of activity, which was attributed to steric effects. nih.gov A 3',4'-dichloro derivative exhibited about twofold better enzyme inhibitory activity than a 3'-chloro, 4'-fluoro analogue, indicating that subtle electronic and steric changes on the phenyl ring can drastically alter biological outcomes. nih.gov

The ethoxy group at the 3-position of the acrylamide moiety primarily influences the reactivity of the Michael acceptor. Ether substitutions on the acrylamide scaffold have been explored in SAR studies of inhibitors for enzymes like zDHHC20. nih.gov Such substitutions can modulate the electrophilicity of the β-carbon in the α,β-unsaturated system, thereby tuning its reactivity towards nucleophilic residues like cysteine on a target protein. Furthermore, the ethoxy group can affect the molecule's solubility and conformational flexibility.

Table 1: Impact of Phenyl Ring Substitutions on EGFR Kinase Inhibition This table is based on data from related N-phenyl acrylamide compounds to illustrate the principles of substitution effects.

Role of the Acrylamide Moiety (e.g., α,β-unsaturation, amide linkage) in Covalent or Non-Covalent Interactions

The acrylamide moiety is a key functional group responsible for the biological activity of many inhibitors, often acting as a "warhead" for covalent modification of target proteins. ekb.egmdpi.com Its structure includes two critical features: the α,β-unsaturated carbonyl system and the amide linkage.

The α,β-unsaturated system makes the acrylamide group an electrophilic Michael acceptor. nih.gov This feature enables it to form a stable covalent bond with nucleophilic amino acid residues, most commonly cysteine, within the active site of a target enzyme. mdpi.com This irreversible interaction can lead to potent and prolonged inhibition. For example, acrylamide-based inhibitors of the SARS-CoV-2 main protease (Mpro) have been shown to covalently attach to the catalytic Cys145 residue, disrupting the enzyme's function. mdpi.com The intrinsic reactivity of the acrylamide warhead is a vital feature in several clinically approved covalent drugs. mdpi.com

Beyond covalent bonding, the acrylamide moiety participates in crucial non-covalent interactions. The amide linkage contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features allow for the formation of hydrogen bonds with the protein backbone or amino acid side chains, which are essential for orienting the inhibitor correctly within the binding pocket prior to the covalent reaction. mdpi.com Docking studies of acrylamide derivatives targeting tubulin have revealed key hydrogen bonding interactions between the amide N-H and carbonyl groups with residues like Phe 296 and Thr 340, respectively. mdpi.com These non-covalent interactions contribute significantly to the binding affinity and selectivity of the compound. nih.gov

Effect of Stereochemistry on Molecular Recognition and Mechanistic Profile

The double bond within the acrylamide core of this compound introduces the possibility of geometric isomerism (E/Z or cis/trans). The specific stereochemistry of this double bond is critical, as it dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into a specific protein binding site. The precise orientation of the phenyl ring relative to the acrylamide backbone can profoundly impact the key interactions required for biological activity.

In SAR studies of related inhibitors, the geometry of the double bond has been shown to be a determining factor for activity. nih.gov For instance, in the development of certain kinase inhibitors, only the (E)-isomer typically exhibits the desired inhibitory profile, as it correctly positions the substituent groups for optimal interaction with the target. Research on cinnamamide (B152044) derivatives as potential depigmenting agents also specifies the synthesis and testing of the (E)-isomer, such as (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide, highlighting the stereochemical preference for activity. nih.gov The rigid geometry imposed by the double bond ensures that the substituents are held in a fixed orientation, which is a cornerstone of molecular recognition by a biological receptor. An incorrect isomer may fail to align the key interacting groups, such as the electrophilic β-carbon and the N-phenyl ring, with their respective binding sub-pockets, leading to a dramatic loss of potency.

Correlation of Physicochemical Parameters with Biological Activity Profiles

The biological activity of a compound is not solely dependent on its structural interactions with a target but is also heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound and its derivatives include lipophilicity (logP), solubility, and molecular weight.

Lipophilicity is a critical factor influencing a molecule's ability to cross biological membranes. nih.gov For N-phenyl acrylamide derivatives, a balanced lipophilicity is often required. While high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and increased non-specific binding. Studies on N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated phenyl rings were among the most active antimicrobial agents due to their high lipophilicity, which allows for rapid passage through the cell membrane. nih.gov

Table 2: Physicochemical Properties of a Representative Acrylamide Derivative and its Precursor This table illustrates how structural modifications, such as adding an acryloyl group, can alter key physicochemical parameters.

Exploration of Bioisosteric Replacements within the this compound Core

Bioisosteric replacement is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential biological activity of a lead compound. drughunter.com This involves substituting a specific atom or group with another that has similar physical or chemical properties. For this compound, bioisosteric replacements can be considered for both the N-phenyl ring and the acrylamide warhead.

The acrylamide moiety itself, while effective, can be replaced by other reactive groups to modulate its reactivity and reduce potential off-target effects. One such bioisostere is the allenamide group. nih.gov Research has demonstrated that an allenamide group can serve as a reactive bioisostere for the acrylamide group in targeted covalent inhibitors. nih.gov In one study, an allenamide-containing compound inhibited the kinase activity of EGFR with a potency comparable to its acrylamide-containing counterpart, demonstrating the viability of this replacement strategy. nih.gov Such explorations are vital for creating next-generation inhibitors with improved therapeutic profiles.

Future Research Directions and Translational Opportunities in Academic Chemistry

Design and Synthesis of Advanced N-(3-Chloro-phenyl)-3-ethoxy-acrylamide Analogs as Chemical Biology Tools

The development of analogs of this compound is a critical step toward unlocking its potential as a chemical biology tool. The core structure is amenable to systematic modification to probe biological systems. For instance, research on other acrylamide (B121943) derivatives has demonstrated their potential as inhibitors of enzymes like BCR-ABL kinase, highlighting the value of this chemical class. researchgate.net

Future synthetic campaigns could focus on several key areas of modification:

Substitution on the Phenyl Ring: Introducing a variety of substituents at different positions on the 3-chloro-phenyl ring could modulate the compound's electronic properties, lipophilicity, and steric profile. This could influence its binding affinity and selectivity for biological targets.

Modification of the Ethoxy Group: Replacing the ethyl group with larger or more functionalized alkyl or aryl groups could explore new binding pockets in target proteins. Introducing functionalities like alkynes or azides would enable click chemistry-based target identification and visualization studies.

Alterations to the Acrylamide Moiety: The acrylamide group itself is a Michael acceptor and can react with nucleophilic residues like cysteine in proteins. Modifying the substituents on the double bond could fine-tune this reactivity, a strategy employed in the design of covalent inhibitors.

A representative, albeit hypothetical, set of advanced analogs and their intended design rationale is presented in Table 1.

Table 1: Proposed Advanced Analogs of this compound for Chemical Biology

Analog NameModification RationalePotential Application
N-(3-chloro-4-fluoro-phenyl)-3-ethoxy-acrylamideIntroduction of a fluorine atom to potentially enhance metabolic stability and binding interactions.Probe for studying kinase signaling.
N-(3-chloro-phenyl)-3-(prop-2-yn-1-yloxy)-acrylamideIncorporation of a terminal alkyne for bioorthogonal ligation (e.g., CuAAC or SPAAC).Tool for target identification.
(E)-N-(3-chlorophenyl)-3-(2-(2-methoxyethoxy)ethoxy)acrylamideAddition of a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties.Probe with enhanced bioavailability.
N-(3-azido-phenyl)-3-ethoxy-acrylamideReplacement of the chloro group with an azide (B81097) for photoaffinity labeling experiments.Tool for identifying binding partners.

The synthesis of these analogs would likely follow established amidation procedures, reacting a substituted aniline (B41778) with an appropriate acryloyl chloride or activated acrylic acid.

Deeper Elucidation of Reaction Mechanisms and Novel Synthetic Routes

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its analogs is paramount for optimizing reaction conditions and developing novel synthetic strategies. While the direct synthesis is likely a straightforward amidation, exploring alternative routes could yield significant improvements in efficiency and substrate scope.

For example, a study on the synthesis of rafoxanide (B1680503), another complex amide, highlights the use of in situ formation of an acid chloride using phosphorus trichloride (B1173362) to facilitate the amide bond formation, achieving a high yield. nih.gov Similar strategies could be explored for the synthesis of this compound.

Future research could focus on:

Catalytic Amide Bond Formation: Investigating the use of transition metal catalysts (e.g., palladium, copper) or organocatalysts to promote the amide bond formation under milder conditions, potentially allowing for the inclusion of more sensitive functional groups.

Flow Chemistry Approaches: Utilizing microreactor technology could enable precise control over reaction parameters, potentially leading to higher yields, improved safety, and easier scale-up of the synthesis.

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

For instance, in situ IR spectroscopy could be used to monitor the disappearance of the amine and carboxylic acid (or acyl chloride) starting materials and the appearance of the amide product. This would allow for the optimization of reaction times and temperatures. The characterization of related compounds, such as rafoxanide and its intermediates, has been successfully achieved using a combination of IR, NMR, and mass spectrometry. nih.gov

Integration of High-Throughput Computational Screening with Experimental Validation for Target Identification

A significant opportunity lies in the use of computational methods to predict the potential biological targets of this compound and its designed analogs. High-throughput virtual screening (HTVS) of compound libraries against databases of protein structures can identify potential binding partners.

This in silico approach can be followed by experimental validation using techniques such as:

Enzymatic Assays: If a target enzyme is predicted, its activity can be measured in the presence of the compound. Research on other cinnamamide (B152044) derivatives has successfully used this approach to identify tyrosinase inhibitors. nih.gov

Thermal Shift Assays (TSA): This method can detect the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinity and kinetics of the interaction between the compound and its target protein.

A hypothetical workflow for integrating computational and experimental approaches is outlined in Table 2.

Table 2: Integrated Computational and Experimental Workflow for Target Identification

StepTechniqueObjective
1Molecular DockingPredict the binding mode and affinity of this compound against a panel of kinases.
2Molecular Dynamics (MD) SimulationsAssess the stability of the predicted protein-ligand complexes.
3In vitro Kinase Panel ScreeningExperimentally test the inhibitory activity of the compound against the top-ranked kinases from docking.
4Isothermal Titration Calorimetry (ITC)Determine the thermodynamic parameters of the binding interaction for validated hits.
5Cell-Based AssaysEvaluate the effect of the compound on the signaling pathway mediated by the identified target kinase.

Investigation of this compound as a Scaffold for Diverse Academic Research Probes

The core structure of this compound can serve as a versatile scaffold for the development of a wide range of chemical probes for academic research. By incorporating different functionalities, this scaffold can be adapted to study various biological processes.

Potential applications include:

Fluorescent Probes: Attaching a fluorophore to the scaffold could enable the visualization of biological processes or the localization of the compound within cells.

Affinity-Based Probes: As mentioned earlier, the incorporation of reactive groups or bioorthogonal handles can be used for activity-based protein profiling (ABPP) to identify the targets of the compound in a complex biological sample.

Photo-switchable Probes: Introducing a photo-isomerizable group, such as an azobenzene, could allow for the light-controlled activation or deactivation of the compound's biological activity, providing precise spatiotemporal control.

The development of such probes would significantly contribute to the chemical biology toolbox and enable new avenues of research into cellular signaling and other fundamental biological questions.

Compound List

Q & A

Q. What are the standard synthetic routes for N-(3-Chloro-phenyl)-3-ethoxy-acrylamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling acryloyl chloride derivatives with substituted anilines. For example, reactions under anhydrous conditions in dichloromethane (DCM) with triethylamine as a base have been reported to yield acrylamide derivatives. Key parameters include:
  • Temperature : Maintain 35°C for 5 hours to ensure complete conversion of intermediates (e.g., acid chloride formation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity, with yields ranging from 64–69% .
    Table 1 : Optimization Parameters
ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane64–69>95
BaseTriethylamine
Time5 hours

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm acrylamide backbone and substituent positions. For example, the 1H^1H NMR peak at δ 7.61 (d, J=15.6J = 15.6 Hz) confirms the trans-configuration of the acrylamide double bond .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 298.20 [M+H]+^+) .
  • IR : Peaks near 1650 cm1^{-1} confirm the carbonyl group (C=O stretch) .
    Contradictions (e.g., unexpected Rf values in TLC) are resolved by cross-referencing with crystallographic data (e.g., X-ray diffraction) to confirm stereochemistry .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the conformational stability and biological activity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Crystal structures (e.g., P21/n space group, monoclinic system) reveal that electron-withdrawing groups (e.g., Cl) stabilize planar conformations via intramolecular hydrogen bonds (e.g., N–H···O=C) .
  • Biological Activity : Substituents like nitro (-NO2_2) or bromo (-Br) enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). For example, derivatives with sulfonamide groups show anti-cancer activity (IC50_{50} < 10 μM in vitro) .

Q. What strategies address contradictory data in reaction mechanisms or biological assay outcomes for acrylamide derivatives?

  • Methodological Answer :
  • Mechanistic Studies : Use isotopic labeling (e.g., 18O^{18}O) to trace intermediates in acid chloride formation .
  • Assay Reproducibility : Standardize protocols (e.g., nitric oxide scavenging assays with Griess reagent) and validate via dose-response curves. Discrepancies in IC50_{50} values may arise from solvent polarity effects on compound solubility .

Q. How can computational modeling predict the reactivity and pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, methoxy (-OCH3_3) substituents lower LUMO energy, enhancing reactivity .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. Derivatives with logP >3 may require structural tweaks (e.g., adding polar groups) to improve solubility .

Data Contradiction Analysis

Q. Why do different synthetic routes for similar acrylamide derivatives yield conflicting purity levels?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize reactive intermediates but introduce side reactions (e.g., hydrolysis) if moisture is present .
  • Catalyst Selection : Sodium hydride vs. triethylamine alters reaction kinetics. Sodium hydride accelerates deprotonation but requires strict anhydrous conditions .
    Table 2 : Solvent Impact on Purity
SolventCatalystPurity (%)
DMFNaH85
DCMEt3_3N95

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.